molecular formula C7H17NO4 B1665358 Aminooxy-PEG3-methane CAS No. 248275-10-7

Aminooxy-PEG3-methane

Cat. No.: B1665358
CAS No.: 248275-10-7
M. Wt: 179.21 g/mol
InChI Key: UPZRLQLRXOQKOM-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-methane is a polyethylene glycol derivative containing an aminooxy group and a methane group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The aminooxy group is reactive with aldehydes, forming stable oxime bonds, and can form hydroxylamine linkages in the presence of a reductant .

Mechanism of Action

The aminooxy group in Aminooxy-PEG3-Methane can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminooxy-PEG3-methane is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol with aminooxy and methane groups. The process typically involves the following steps:

  • Activation of polyethylene glycol with a suitable leaving group.
  • Reaction with an aminooxy compound to introduce the aminooxy functionality.
  • Introduction of the methane group through a suitable chemical reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled temperature and pressure conditions to maintain the stability of the reactive aminooxy group .

Types of Reactions:

Common Reagents and Conditions:

    Aldehydes and Ketones: React with the aminooxy group to form oxime bonds.

    Reductants: Used to convert oxime bonds to hydroxylamine linkages.

Major Products Formed:

Comparison with Similar Compounds

  • Aminooxy-PEG2-methane
  • Aminooxy-PEG4-methane
  • Aminooxy-PEG7-methane

Comparison: Aminooxy-PEG3-methane is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. Compared to shorter or longer polyethylene glycol derivatives, this compound offers enhanced solubility and stability, making it particularly suitable for bioconjugation and drug delivery applications .

Properties

IUPAC Name

O-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO4/c1-9-2-3-10-4-5-11-6-7-12-8/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZRLQLRXOQKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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